2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps The starting materials often include 2-isopropyl-5-methylphenol and 2-thienyl-1,2,4-thiadiazoleCommon reagents used in these reactions include coupling agents like DCC (dicyclohexylcarbodiimide) and bases like TEA (triethylamine) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in cell growth, apoptosis, or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid
- 3-(2-isopropyl-5-methylphenoxy)-1,2-propanediol
- 2-(3-isopropyl-5-methylphenoxy)propanoic acid
Uniqueness
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to its combination of aromatic and heterocyclic structures, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N3O2S2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C18H19N3O2S2/c1-11(2)13-7-6-12(3)9-14(13)23-10-16(22)19-18-20-17(21-25-18)15-5-4-8-24-15/h4-9,11H,10H2,1-3H3,(H,19,20,21,22) |
InChI Key |
ZXOASQVUFDLTKR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC(=NS2)C3=CC=CS3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC(=NS2)C3=CC=CS3 |
Origin of Product |
United States |
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